2-Chloro-5-fluoro-3-nitropyridin-4-amine
Overview
Description
“2-Chloro-5-fluoro-3-nitropyridin-4-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .
Synthesis Analysis
The synthesis of “2-Chloro-5-fluoro-3-nitropyridin-4-amine” involves a process for the preparation of nitropyridine derivatives . This process includes the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular formula of “2-Chloro-5-fluoro-3-nitropyridin-4-amine” is C5H4ClFN3O2 . The molecular weight is 191.55 .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-5-fluoro-3-nitropyridin-4-amine” include the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-fluoro-3-nitropyridin-4-amine” include a density of 1.6±0.1 g/cm3, a boiling point of 247.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Scientific Research Applications
Synthesis and Characterization 2-Chloro-5-fluoro-3-nitropyridin-4-amine has been characterized as a highly volatile and weakly basic compound. Its synthesis involves the diazotization of 5-amino-2-chloropyridine followed by thermolysis, leading to the production of 2-chloro-5-fluoropyridine. Further reactions with ammonia afford a mixture of 2-amino-5-fluoropyridine, showcasing its versatility as a precursor for various substituted pyridines (Hand & Baker, 1989).
Chemoselective Amination Chemoselective functionalization of 2-Chloro-5-fluoro-3-nitropyridin-4-amine demonstrates its potential in selective synthesis. Catalytic amination conditions afford exclusive bromide substitution products for secondary amines and primary anilines. This property enables selective manipulation in synthetic pathways, particularly in the preparation of dihalo adducts through SNAr conditions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Building Block for Heterocyclic Compounds As a multireactive building block, 2-Chloro-5-fluoro-3-nitropyridin-4-amine is pivotal in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. Its application in polymer-supported synthesis illustrates the preparation of diverse heterocycles like benzimidazoles, benzotriazoles, and quinoxalinones, highlighting its role in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Nucleophilic Displacement Reactions Studies on the kinetics of nucleophilic displacement reactions of substituted α-halogenopyridines, including 2-Chloro-5-fluoro-3-nitropyridin-4-amine, with various amines provide insight into the reaction mechanisms and the influence of solvents. These findings are crucial for understanding the chemical behavior of such compounds in synthetic applications (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Fluorination and Nitration Research into the fluorination and nitration of compounds related to 2-Chloro-5-fluoro-3-nitropyridin-4-amine showcases its utility in the synthesis of fluorinated and nitrated aromatic compounds. These processes are integral to developing novel materials and pharmaceuticals, emphasizing the compound's role in introducing functional groups to aromatic systems (Li, Sun, Teng, Yu, Zhao, & Ma, 2012).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-fluoro-3-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAHRASZIVBVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624359 | |
Record name | 2-Chloro-5-fluoro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-3-nitropyridin-4-amine | |
CAS RN |
405230-90-2 | |
Record name | 2-Chloro-5-fluoro-3-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405230-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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